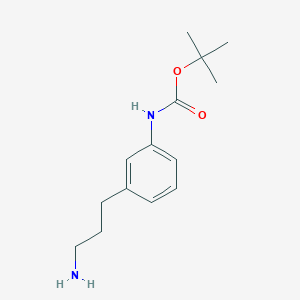

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate is a chemical compound with the molecular formula C14H22N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a biochemical reagent and has gained attention for its potential therapeutic and environmental applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl carbamate with 3-(3-aminopropyl)phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential to produce the compound on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogens, nucleophiles; reactions may require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

In organic chemistry, tert-butyl (3-(3-aminopropyl)phenyl)carbamate serves as a protecting group for amine functionalities during multi-step synthesis. This application is crucial for ensuring that amines do not react prematurely in complex chemical syntheses.

Biochemical Research

The compound is utilized as a biochemical reagent to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with various substrates facilitates investigations into biochemical pathways involving amine groups and carbamate functionalities.

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored as a building block for synthesizing pharmaceutical intermediates. Its derivatives are investigated for potential use in drug development, particularly in creating compounds with therapeutic effects .

Industrial Applications

The compound finds use in the production of polymers and specialty chemicals , contributing to various industrial processes. Its properties allow for the creation of materials with enhanced performance characteristics .

Case Study 1: Drug Synthesis

A notable application of this compound is in the synthesis of lacosamide, an anticonvulsant medication. The compound acts as an intermediate in the preparation of this drug, showcasing its significance in medicinal chemistry .

Case Study 2: Enzyme Interaction Studies

Research has demonstrated the effectiveness of this compound in studying enzyme-substrate interactions. By using this compound, scientists have been able to elucidate mechanisms of action for specific enzymes, providing insights into their biological roles.

Wirkmechanismus

The mechanism of action of tert-Butyl (3-(3-aminopropyl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, as an inhibitor of glutamate transporters, it binds to these transporters and prevents the reuptake of glutamate, thereby modulating its levels in the brain. This action can have significant implications for neurological research and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Known for its protective activity in astrocytes and potential use in Alzheimer’s disease research.

N-Boc-1,3-propanediamine: Used in organic synthesis and as a reagent in various chemical reactions.

3-(Boc-amino)propyl bromide: Employed in the synthesis of other carbamate compounds.

Uniqueness

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate stands out due to its specific inhibition of glutamate transporters, making it a valuable tool in neurological research. Its unique structure allows for targeted interactions with these transporters, distinguishing it from other similar compounds.

Biologische Aktivität

Tert-Butyl (3-(3-aminopropyl)phenyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Characterized by its unique structure, this compound exhibits significant properties that may influence various biological pathways.

- Molecular Formula : C₁₄H₂₂N₂O₂

- Molecular Weight : 250.34 g/mol

- Physical State : Colorless oil

- Boiling Point : 200 to 202 °C

The compound contains a tert-butyl group and a phenyl ring substituted with an amino group, which contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound primarily exhibits anti-inflammatory properties . Its derivatives have shown significant activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests its potential application in treating inflammatory diseases.

The anti-inflammatory effects are likely mediated through the inhibition of COX enzymes, which play a pivotal role in the conversion of arachidonic acid to prostaglandins, compounds involved in inflammation and pain signaling. Molecular docking studies have demonstrated favorable binding interactions of this compound with COX enzymes, indicating a mechanism for its biological activity.

Structure-Activity Relationship (SAR)

The efficacy of this compound can vary significantly based on structural modifications. Research has shown that even minor changes in the chemical structure can lead to substantial differences in biological outcomes, emphasizing the importance of SAR studies in drug design.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl (2-aminophenyl)carbamate | Substituted at the 2-position | Exhibits different biological activity profiles |

| Tert-butyl (4-chlorophenyl)carbamate | Contains a chlorine substituent | Enhanced lipophilicity affecting bioavailability |

| Tert-butyl (pyridin-2-ylmethyl)carbamate | Pyridine ring substitution | Potential for increased interaction with receptors |

| Tert-butyl (2-nitrophenyl)carbamate | Nitro group on the aromatic ring | Notable for its reactivity and potential toxicity |

Case Studies and Research Findings

- Anti-inflammatory Activity : A study comparing various carbamates found that this compound exhibited significant anti-inflammatory effects when tested against standard drugs like indomethacin. The percentage inhibition values ranged from 39% to 54% within 9 to 12 hours post-administration .

- Enzyme Interaction Studies : In vitro studies have shown that this compound interacts effectively with enzymes involved in metabolic pathways, indicating potential therapeutic applications beyond inflammation, such as modulation of neurotransmitter systems.

- Molecular Docking Studies : Computational studies have revealed favorable binding patterns between this compound and various biological targets, supporting its role as a lead compound for further drug development.

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(3-aminopropyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-4-6-11(10-12)7-5-9-15/h4,6,8,10H,5,7,9,15H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYXSCZVMQHFQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.